Cas no 114446-55-8 ((S)\u200b-\u200b(-\u200b)\u200b-\u200b2-\u200bBromo-\u200bα-\u200bmethylbenzyl Alcohol)

(S)-(-)-2-Bromo-α-methylbenzyl alcohol is a chiral secondary alcohol characterized by its brominated aromatic ring and stereogenic center at the α-carbon. This compound is commonly employed as a versatile intermediate in asymmetric synthesis, particularly in the preparation of enantiomerically pure pharmaceuticals and fine chemicals. Its bromine substituent enhances reactivity for further functionalization, while the chiral center allows for stereoselective transformations. The product is typically utilized in catalytic hydrogenation, nucleophilic substitution, and cross-coupling reactions. High optical purity and consistent batch-to-batch quality make it a reliable choice for research and industrial applications requiring precise stereochemical control. Proper handling under inert conditions is recommended due to potential sensitivity to oxidation.
(S)\u200b-\u200b(-\u200b)\u200b-\u200b2-\u200bBromo-\u200bα-\u200bmethylbenzyl Alcohol structure
114446-55-8 structure
商品名:(S)\u200b-\u200b(-\u200b)\u200b-\u200b2-\u200bBromo-\u200bα-\u200bmethylbenzyl Alcohol
CAS番号:114446-55-8
MF:C8H9BrO
メガワット:201.0605
MDL:MFCD00004509
CID:206919
PubChem ID:6950331

(S)\u200b-\u200b(-\u200b)\u200b-\u200b2-\u200bBromo-\u200bα-\u200bmethylbenzyl Alcohol 化学的及び物理的性質

名前と識別子

    • (S)-1-(2-Bromophenyl)ethanol
    • (S)-(-)-2-Bromo-α-methylbenzyl alcohol
    • (S)-2-Bromo-alpha-methylbenzyl alcohol
    • Benzenemethanol,2-bromo-a-methyl-, (aS)-
    • (S)-(-)-1-(2-bromophenyl)ethanol
    • [S]-1-(2-bromophenyl)-1-ethanol
    • 327247_ALDRICH
    • AC1OCTEH
    • AC1Q29M8
    • PubChem5682
    • SBB064753
    • SureCN1328402
    • (S)-(-)-2-Bromo-alpha-methylbenzyl alcohol
    • (S)-1-Phenyl-2-bromoethanol
    • (S)-1-(2-BroMohenyl)ethanol
    • (S)-1-(o-Bromophenyl)ethanol
    • (S)-L-(2-Bromophenyl)ethanol
    • (1S)-1-Phenyl 2-bromoethanol
    • (1S)-1-Phenyl-2-bromoethanol
    • (1S)-1-(2-bromophenyl)ethanol
    • (S)-(+)-2-BROMO-1-PHENYL ETHANOL
    • (S)-α-(Bromomethyl)benzyl alcohol
    • (1S)-1-(2-bromophenyl)ethan-1-ol
    • DZLZSFZSPIUINR-LURJTMIESA-N
    • SC1257
    • NE17435
    • N448
    • BC003010
    • ZB011732
    • AB0015793
    • (S)-(-)-2-Bromo-
    • A-meth
    • ST2402712
    • A803185
    • Benzenemethanol, 2-bromo-alpha-methyl-, (alp
    • DTXSID40921381
    • (S)-(-)-2-Bromo- alpha -methylbenzyl alcohol
    • Z1127664292
    • (S)-(-)-2-Bromo-alpha-methylbenzyl alcohol, 98%
    • AMY10619
    • CS-W015567
    • J-502341
    • 114446-55-8
    • AS-64830
    • Benzenemethanol, 2-bromo-alpha-methyl-, (alphaS)-
    • EN300-100384
    • 1-(2-bromophenyl)ethan-1-ol
    • MFCD00004509
    • SCHEMBL1328402
    • AKOS012521502
    • (S)-1-(2-bromophenyl)ethan-1-ol
    • (S)\u200b-\u200b(-\u200b)\u200b-\u200b2-\u200bBromo-\u200bα-\u200bmethylbenzyl Alcohol
    • MDL: MFCD00004509
    • インチ: 1S/C8H9BrO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3/t6-/m0/s1
    • InChIKey: DZLZSFZSPIUINR-LURJTMIESA-N
    • ほほえんだ: BrC1=C([H])C([H])=C([H])C([H])=C1[C@]([H])(C([H])([H])[H])O[H]

計算された属性

  • せいみつぶんしりょう: 199.98400
  • どういたいしつりょう: 199.984
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 105
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 20.2
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 使用できません
  • 密度みつど: 1.3646 (rough estimate)
  • ゆうかいてん: 56-58 °C (lit.)
  • ふってん: 128 °C/15 mmHg(lit.)
  • フラッシュポイント: 113.3 °C
  • 屈折率: 1.5610 (estimate)
  • PSA: 20.23000
  • LogP: 2.50240
  • ようかいせい: 使用できません
  • 光学活性: [α]30/D −54°, c = 1 in chloroform

(S)\u200b-\u200b(-\u200b)\u200b-\u200b2-\u200bBromo-\u200bα-\u200bmethylbenzyl Alcohol セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H315-H319-H335
  • 警告文: P261-P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26; S36
  • 危険物標識: Xi
  • リスク用語:R36/37/38

(S)\u200b-\u200b(-\u200b)\u200b-\u200b2-\u200bBromo-\u200bα-\u200bmethylbenzyl Alcohol 税関データ

  • 税関コード:2906299090
  • 税関データ:

    中国税関コード:

    2906299090

    概要:

    29062999090他の芳香族アルコール。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    29062999090他の芳香族アルコール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

(S)\u200b-\u200b(-\u200b)\u200b-\u200b2-\u200bBromo-\u200bα-\u200bmethylbenzyl Alcohol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
AS-64830-5MG
(1S)-1-(2-bromophenyl)ethan-1-ol
114446-55-8 >97%
5mg
£46.00 2025-02-08
Enamine
EN300-100384-2.5g
(1S)-1-(2-bromophenyl)ethan-1-ol
114446-55-8 95%
2.5g
$113.0 2023-10-28
TRC
B685553-1000mg
(S)\u200b-\u200b(-\u200b)\u200b-\u200b2-\u200bBromo-\u200bα-\u200bmethylbenzyl Alcohol
114446-55-8
1g
$ 345.00 2023-04-18
Key Organics Ltd
AS-64830-10MG
(1S)-1-(2-bromophenyl)ethan-1-ol
114446-55-8 >97%
10mg
£63.00 2025-02-08
Enamine
EN300-100384-0.25g
(1S)-1-(2-bromophenyl)ethan-1-ol
114446-55-8 95%
0.25g
$28.0 2023-10-28
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R022811-1g
(S)\u200b-\u200b(-\u200b)\u200b-\u200b2-\u200bBromo-\u200bα-\u200bmethylbenzyl Alcohol
114446-55-8 97%
1g
¥84 2024-05-26
TRC
B685553-100mg
(S)\u200b-\u200b(-\u200b)\u200b-\u200b2-\u200bBromo-\u200bα-\u200bmethylbenzyl Alcohol
114446-55-8
100mg
$ 64.00 2023-04-18
TRC
B685553-1g
(S)\u200b-\u200b(-\u200b)\u200b-\u200b2-\u200bBromo-\u200bα-\u200bmethylbenzyl Alcohol
114446-55-8
1g
$ 285.00 2022-06-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-MH128-250mg
(S)\u200b-\u200b(-\u200b)\u200b-\u200b2-\u200bBromo-\u200bα-\u200bmethylbenzyl Alcohol
114446-55-8 97%
250mg
163CNY 2021-05-08
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
lj0859-1g
(S)\u200b-\u200b(-\u200b)\u200b-\u200b2-\u200bBromo-\u200bα-\u200bmethylbenzyl Alcohol
114446-55-8 98%
1g
¥899.0 2024-07-19

(S)\u200b-\u200b(-\u200b)\u200b-\u200b2-\u200bBromo-\u200bα-\u200bmethylbenzyl Alcohol 関連文献

(S)\u200b-\u200b(-\u200b)\u200b-\u200b2-\u200bBromo-\u200bα-\u200bmethylbenzyl Alcoholに関する追加情報

(S)-(-)-2-Bromo-α-methylbenzyl Alcohol: A Comprehensive Overview

Introduction

The compound (S)-(-)-2-Bromo-α-methylbenzyl Alcohol with CAS No. 114446-55-8 is a significant molecule in the field of organic chemistry and pharmacology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and applications. Recent advancements in synthetic methodologies and its utilization in drug discovery have made it a focal point in scientific research.

Chemical Structure and Properties

(S)-(-)-2-Bromo-α-methylbenzyl Alcohol features a benzyl alcohol backbone with a bromine substituent at the 2-position and an α-methyl group. The stereochemistry at the chiral center is S, as denoted by the (S) designation. This structure contributes to its distinct physical and chemical properties, including its melting point, solubility, and reactivity. The compound exhibits a specific optical rotation, indicated by the (-) sign, which is a critical factor in its enantioselective applications.

Synthesis and Isolation

The synthesis of (S)-(-)-2-Bromo-α-methylbenzyl Alcohol involves multi-step organic reactions, often utilizing asymmetric catalysis to achieve high enantiomeric excess. Recent studies have explored novel catalytic systems, such as metal-catalyzed asymmetric additions and biocatalytic approaches, to enhance the efficiency and selectivity of its synthesis. These methods not only improve yield but also reduce environmental impact, aligning with green chemistry principles.

Biological Activity and Applications

(S)-(-)-2-Bromo-α-methylbenzyl Alcohol has demonstrated significant biological activity in various assays. It has been evaluated for its potential as a lead compound in drug discovery programs targeting specific enzymes or receptors. Recent research highlights its role in modulating cellular signaling pathways, making it a promising candidate for therapeutic interventions in areas such as oncology and neurodegenerative diseases.

Furthermore, this compound serves as an intermediate in the synthesis of more complex molecules, including natural product analogs and pharmaceutical agents. Its versatility in chemical transformations underscores its importance in both academic and industrial settings.

Recent Research Findings

Recent studies have delved into the mechanistic insights of (S)-(-)-2-Bromo-α-methylbenzyl Alcohol's interactions with biological systems. Advanced techniques such as X-ray crystallography and molecular dynamics simulations have provided deeper understanding of its binding modes and pharmacokinetic properties. These findings are pivotal for optimizing its bioavailability and minimizing off-target effects.

Additionally, investigations into its metabolic pathways have revealed insights into its stability and clearance mechanisms within the body. This knowledge is essential for designing derivatives with improved therapeutic profiles.

Conclusion

In summary, (S)-(-)-2-Bromo-α-methylbenzyl Alcohol (CAS No. 114446-55-8) is a versatile compound with significant potential in drug discovery and chemical synthesis. Its unique stereochemistry, coupled with recent advancements in synthetic methodologies and biological applications, positions it as a key molecule in contemporary research. Continued exploration into its properties will undoubtedly yield further insights into its utility across diverse fields of science.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:114446-55-8)(S)\u200b-\u200b(-\u200b)\u200b-\u200b2-\u200bBromo-\u200bα-\u200bmethylbenzyl Alcohol
A803185
清らかである:99%
はかる:25g
価格 ($):298.0